N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a benzothiazole derivative characterized by a diethylsulfamoyl group at the 6-position of the benzothiazole ring and a 2-fluorobenzamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the aromatic ring, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-3-22(4-2)27(24,25)12-9-10-15-16(11-12)26-18(20-15)21-17(23)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTVVYNSFGSBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of Fluorobenzamide Moiety: The final step involves the coupling of the diethylsulfamoyl-benzothiazole intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
Structural Differences :
- Substituents : Lacks the diethylsulfamoyl group at position 4.
- Synthesis: Synthesized via benzoylation of 2-aminobenzothiazole with 2-fluorobenzoyl chloride, followed by slow evaporation crystallization in ethyl acetate/methanol (1:1) .
- Crystallographic Data :
- Applications: Studied for nonlinear optical (NLO) properties and thermal stability .
Comparison :
The absence of the diethylsulfamoyl group in 2-BTFBA reduces steric bulk and alters electronic properties. This likely decreases solubility in polar solvents compared to the target compound.
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide
Structural Differences :
- Substituents : Dimethylsulfamoyl (vs. diethyl) at position 6; fluorobenzamide at position 3 (vs. 2).
- Properties :
Comparison :
The positional isomerism (2- vs. 3-fluorobenzamide) affects molecular dipole moments and intermolecular interactions. The dimethylsulfamoyl group may offer lower metabolic stability due to reduced steric hindrance compared to diethyl .
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)
Structural Differences :
- Substituents : Trifluoromethyl group at position 6; acetamide-linked trimethoxyphenyl at position 2.
- Biological Activity :
Comparison :
The trifluoromethyl group enhances electronegativity and metabolic resistance, while the trimethoxyphenyl acetamide moiety likely improves target binding. The target compound’s diethylsulfamoyl group may prioritize solubility over electronegativity .
Comparison of Physicochemical Properties
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H18FN3O3S2
- Molecular Weight : 385.49 g/mol
This compound exhibits biological activity primarily through the inhibition of specific enzyme pathways and modulation of cellular signaling processes. Benzothiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Anticancer Activity
Research has indicated that benzothiazole derivatives possess significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
Table 1: Summary of Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Induction of ROS |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity Profile
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
Study 1: Evaluation of Anticancer Properties
A recent study investigated the effects of this compound on breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another study focusing on its antimicrobial potential, the compound was tested against various strains of Staphylococcus aureus. The findings indicated that it could inhibit bacterial growth effectively at concentrations above 32 µg/mL, suggesting potential as a lead compound in antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
